Cas no 68779-52-2 (3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(Methyl Orthoacetate))

68779-52-2 structure
Produktname:3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(Methyl Orthoacetate)
3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(Methyl Orthoacetate) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 2,3,5-TRI-O-BENZYL-1-O-(4-NITROBENZOYL)-D-ARABINOFURANOSE
- 3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(Methyl Orthoacetate)
- 3,4,6-Tri-O-benzyl-α
- 3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate)
- 68779-52-2
- W-203530
- 3,4,6-Tri-O-benzyl- alpha -D-galactopyranose 1,2-(Methyl Orthoacetate)
- 2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran
- PD046242
- 6,7-bis(benzyloxy)-5-[(benzyloxy)methyl]-2-methoxy-2-methyl-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran
- 3,4,6-Tri-O-benzyl-1,2-O-(1-methoxyethylidene)-beta-D-mannopyranose
- AKOS030254263
- 3,4,6-Tri-O-benzyl-alpha-D-galactopyranose 1,2-(Methyl Orthoacetate)
-
- Inchi: InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26+,27+,28-,29-,30?/m1/s1
- InChI-Schlüssel: SCDVHQXHQOSKCS-QPVVSUSVSA-N
- Lächelt: CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC
Berechnete Eigenschaften
- Genaue Masse: 506.23000
- Monoisotopenmasse: 506.23045342g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 11
- Komplexität: 658
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topologische Polaroberfläche: 64.6Ų
Experimentelle Eigenschaften
- PSA: 64.61000
- LogP: 4.83440
3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(Methyl Orthoacetate) Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | T768850-1g |
3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(Methyl Orthoacetate) |
68779-52-2 | 1g |
$339.00 | 2023-05-17 | ||
TRC | T768850-5g |
3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(Methyl Orthoacetate) |
68779-52-2 | 5g |
$1418.00 | 2023-05-17 | ||
A2B Chem LLC | AC64337-5g |
3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(Methyl Orthoacetate) |
68779-52-2 | 5g |
$2200.00 | 2024-04-19 | ||
A2B Chem LLC | AC64337-1g |
3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(Methyl Orthoacetate) |
68779-52-2 | 1g |
$1100.00 | 2024-04-19 | ||
Biosynth | MT05728-500 mg |
3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) |
68779-52-2 | 500MG |
$121.28 | 2023-01-03 | ||
Biosynth | MT05728-2000 mg |
3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) |
68779-52-2 | 2g |
$346.50 | 2023-01-03 | ||
TRC | T768850-2g |
3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(Methyl Orthoacetate) |
68779-52-2 | 2g |
$655.00 | 2023-05-17 | ||
TRC | T768850-500mg |
3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(Methyl Orthoacetate) |
68779-52-2 | 500mg |
$178.00 | 2023-05-17 | ||
Biosynth | MT05728-5000 mg |
3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) |
68779-52-2 | 5g |
$721.90 | 2023-01-03 | ||
Biosynth | MT05728-1000 mg |
3,4,6-Tri-O-benzyl-a-D-galactopyranose 1,2-(methyl orthoacetate) |
68779-52-2 | 1g |
$194.04 | 2023-01-03 |
3,4,6-Tri-O-benzyl-α-D-galactopyranose 1,2-(Methyl Orthoacetate) Verwandte Literatur
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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